1-Methoxycanthinone
Description
1-Methoxycanthinone is a β-carboline alkaloid characterized by a methoxy group (-OCH₃) substituted at the 1-position of the canthin-6-one backbone. It is structurally related to other canthinone derivatives, which are notable for their diverse biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties .
Properties
CAS No. |
60755-86-4 |
|---|---|
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
8-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one |
InChI |
InChI=1S/C15H10N2O2/c1-19-12-8-16-10-6-7-13(18)17-11-5-3-2-4-9(11)14(12)15(10)17/h2-8H,1H3 |
InChI Key |
LEPXKGXTXIACRO-UHFFFAOYSA-N |
SMILES |
COC1=CN=C2C=CC(=O)N3C2=C1C4=CC=CC=C43 |
Canonical SMILES |
COC1=CN=C2C=CC(=O)N3C2=C1C4=CC=CC=C43 |
Other CAS No. |
60755-86-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, analytical, and biological differences between 1-methoxycanthinone and related compounds:
Key Findings:
Substituent Position and Bioactivity: The position of the methoxy group significantly impacts biological activity. For example, 5-methoxycanthin-6-one exhibits cytotoxicity in cancer models , whereas 1-methoxycanthinone is implicated in anti-inflammatory pathways . Hydroxy-substituted analogs (e.g., 1-hydroxycanthin-6-one) may have reduced membrane permeability due to higher polarity compared to methoxy derivatives .
Analytical Differentiation: ¹H-NMR and ESI–MS are critical for distinguishing isomers. For instance, 5-methoxycanthin-6-one shows distinct aromatic proton shifts (δ 7.51–8.78) and a singlet for the methoxy group at δ 4.07 , whereas 1-methoxycanthinone would exhibit different splitting patterns due to altered electronic environments.
Therapeutic Potential: 1-Methoxycanthinone’s role in ulcerative colitis highlights its unique interaction with inflammatory targets (e.g., NF-κB or COX-2) compared to the pro-apoptotic mechanisms of 5-methoxycanthin-6-one in cancer .
Structural and Functional Insights
- Methoxy vs.
- Backbone Modifications : Canthin-6-one derivatives with substitutions at positions 1, 4, or 5 exhibit varied binding affinities to enzymes and receptors, underscoring the importance of substituent positioning in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
